1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(2-Fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazol-5-ylmethylamine with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products:
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with various nucleophiles replacing the fluoroethyl group.
Scientific Research Applications
1-(2-Fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
- 3-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine
- 4-Methyl-1-(2-fluoroethyl)-1H-pyrazol-3-amine
Uniqueness: 1-(2-Fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoroethyl and pyrazole moieties enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H22FN5 |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H22FN5/c1-4-6-20-13(8-12(3)17-20)9-16-14-11(2)10-19(18-14)7-5-15/h8,10H,4-7,9H2,1-3H3,(H,16,18) |
InChI Key |
NWHHVKQSIVCERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=NN(C=C2C)CCF |
Origin of Product |
United States |
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